molecular formula C14H12BrN5O B6364395 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide CAS No. 1340894-13-4

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide

Cat. No. B6364395
CAS RN: 1340894-13-4
M. Wt: 346.18 g/mol
InChI Key: RKIPCZWQABFXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide is a chemical compound with the CAS Number: 1340894-13-4 . It has a molecular weight of 346.19 and its IUPAC name is 5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 346.19 . The compound should be stored at +4°C .

Scientific Research Applications

RORγt Inverse Agonists

This compound has been found to act as an inverse agonist for RORγt . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune diseases. Therefore, RORγt inverse agonists have potential therapeutic applications in treating autoimmune diseases .

PHD-1 Inhibitors

It has also been identified as an inhibitor of PHD-1 . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors (HIFs), which play a key role in cellular responses to low oxygen conditions. Inhibitors of PHD-1 can potentially be used in the treatment of conditions related to hypoxia .

JAK1 and JAK2 Inhibitors

The compound has been reported to inhibit JAK1 and JAK2 . These are members of the Janus kinase family, which are involved in the signaling of a wide range of cytokines and growth factors. Inhibitors of JAK1 and JAK2 have potential applications in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .

Cardiovascular Disorders

This compound has been utilized in the treatment of cardiovascular disorders . However, the exact mechanism of action in this context is not clearly understood and requires further research .

Type 2 Diabetes

It has been used in the treatment of type 2 diabetes . This suggests that the compound may have an effect on insulin signaling or glucose metabolism, but the specific mechanisms are still under investigation .

Hyperproliferative Disorders

The compound has been used in the treatment of hyperproliferative disorders . These are conditions characterized by an abnormal increase in the proliferation of cells, and can include various types of cancer .

Antidepressant and Antipsychotic Applications

This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs .

Antihistamine, Anti-fungal, Anticancer, Antioxidant, and Anti-inflammatory Applications

The compound is also found in antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs .

Safety and Hazards

The safety information for this compound indicates that it has some hazards. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The MSDS for this compound can be found here.

properties

IUPAC Name

5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIPCZWQABFXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.